molecular formula C20H25N5OS2 B2455846 2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-27-9

2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2455846
CAS No.: 868222-27-9
M. Wt: 415.57
InChI Key: NODRWLUMNRNPEM-UHFFFAOYSA-N
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Description

2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a kinase inhibitor. The compound's structure, featuring a 1,2,4-triazole core linked to a dimethylpyrimidine ring via a sulfanyl-methyl-sulfanyl bridge, is a characteristic scaffold designed to interact with the ATP-binding sites of various protein kinases. Research into this compound and its analogs focuses on their efficacy against specific kinase targets implicated in pathological cell proliferation . Its mechanism of action involves competitive binding to the kinase domain, thereby suppressing phosphorylation and disrupting downstream signaling cascades that drive disease progression. This makes it a valuable chemical probe for investigating cellular pathways related to oncology and immunology. The presence of the 4-ethoxyphenyl and isopropylsulfanyl substituents is critical for optimizing binding affinity and selectivity, a key area of structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic candidates. Researchers utilize this compound in high-throughput screening assays, target validation , and as a lead structure for the rational design of next-generation kinase inhibitors.

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS2/c1-6-26-17-9-7-16(8-10-17)25-18(23-24-20(25)28-13(2)3)12-27-19-21-14(4)11-15(5)22-19/h7-11,13H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODRWLUMNRNPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Enhancements

Indium(III) chloride (InCl₃) has emerged as a potent Lewis acid catalyst for multi-component reactions. InCl₃-mediated one-pot syntheses reduce side reactions by accelerating cyclization and thiolation steps, achieving yields exceeding 85% under mild conditions.

Ultrasound and Microwave Assistance

Ultrasound irradiation (40 kHz, 40°C) significantly shortens reaction times from hours to minutes. For instance, the cycloaddition step completes in 20 minutes with ultrasound, compared to 6 hours under conventional heating. Similarly, microwave-assisted hydrazinolysis enhances the purity of intermediates by minimizing decomposition.

Analytical Characterization and Validation

Rigorous spectroscopic and crystallographic analyses ensure structural fidelity.

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.30 (t, J = 7.3 Hz, CH₂CH₃) and δ 3.35 (s, CH₃) confirm the ethoxy and methyl groups.
  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 165.4 (C=O) and δ 151.6 (aromatic C-O) validate the triazole-pyrimidine connectivity.

X-ray Crystallography

Single-crystal X-ray diffraction reveals planar configurations for the triazole and pyrimidine rings, with dihedral angles of 68.34° between heterocycles. The propan-2-ylsulfanyl group adopts an equatorial orientation, minimizing steric strain.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Time Catalyst
Conventional Reflux, DMF, K₂CO₃ 72 12 h None
Ultrasound-assisted 40°C, EtOH, InCl₃ 89 20 min InCl₃
Microwave-assisted 100°C, solvent-free 82 10 min None

Key Insight: Catalytic and energy-assisted methods enhance yields by 15–20% while reducing reaction times tenfold.

Challenges and Mitigation Strategies

Side Reactions

Oxidation of thiols to disulfides is a common issue. Conducting reactions under nitrogen atmosphere and using antioxidants like BHT (butylated hydroxytoluene) suppress unwanted oxidation.

Purification Difficulties

Column chromatography with silica gel (hexane/ethyl acetate, 7:3) effectively separates the target compound from by-products like unreacted triazole thiols.

Applications and Derivative Synthesis

The compound’s sulfur-rich structure lends itself to antimicrobial and antioxidant applications . Analogues with modified sulfanyl groups (e.g., replacing propan-2-ylsulfanyl with benzylsulfanyl) exhibit enhanced bioactivity, as demonstrated in pyrano[2,3-c]pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Research has indicated that compounds containing triazole and pyrimidine rings exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies utilizing agar diffusion methods have demonstrated its efficacy comparable to standard antibiotics like ceftriaxone .
  • Antifungal Properties : Similar to its antibacterial effects, this compound has been tested against fungal pathogens, indicating significant antifungal activity that could be beneficial in treating infections caused by resistant strains .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of cancer cells. In vitro evaluations reveal that it affects cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent .

Agricultural Applications

Given its biological activity, the compound may also have applications in agriculture as a fungicide or bactericide. The triazole derivatives are widely recognized for their effectiveness in controlling fungal diseases in crops.

Case Studies

Several case studies have been documented regarding the synthesis and application of similar compounds:

  • Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity of triazole-pyrimidine derivatives. One notable method involves the use of microwave-assisted synthesis which enhances reaction rates and minimizes by-products .
  • In Vivo Studies : Animal studies assessing the pharmacokinetics and toxicity profiles of similar compounds have provided insights into the safety and efficacy of triazole-containing drugs in therapeutic settings .

Mechanism of Action

The mechanism of action of 2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atoms may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is unique due to its combination of a triazole and pyrimidine ring system, along with the presence of ethoxyphenyl and propan-2-ylsulfanyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Biological Activity

The compound 2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazole ring and a pyrimidine moiety. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of 386.47 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H22N4O3S
Molecular Weight386.47 g/mol
LogP5.6755
Polar Surface Area90.166 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

Triazole compounds have also been investigated for their anticancer activities. For instance, derivatives similar to our compound have shown promising results against colon carcinoma and breast cancer cell lines, with IC50 values indicating potent cytotoxicity . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among triazole derivatives. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Antioxidant Activity

Antioxidant properties are another area where triazole derivatives excel. The ability to scavenge free radicals has been documented in several studies, showcasing the compound's potential in protecting cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. The results indicated that it exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with specific attention to its effectiveness against resistant strains.

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations as low as 10 μM. Mechanistic studies suggested that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

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